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Compound of Interest

Compound Name: HDAC3-IN-T247

Cat. No.: B607924 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological

evaluation of HDAC3-IN-T247, a potent and selective inhibitor of Histone Deacetylase 3

(HDAC3). This document details the quantitative biochemical and cellular activity,

comprehensive experimental protocols, and the underlying signaling pathways affected by this

compound.

Introduction
HDAC3-IN-T247, also known as T247, is a small molecule inhibitor that demonstrates high

selectivity for HDAC3 over other HDAC isoforms.[1][2] Its discovery stemmed from a click

chemistry-based combinatorial fragment assembly approach, which allowed for the rapid

synthesis and screening of a large library of candidate compounds.[1][2][3] HDAC3-IN-T247
has emerged as a valuable research tool for elucidating the specific roles of HDAC3 in various

biological processes and as a potential therapeutic agent, particularly in the fields of oncology

and virology.[1][2][3] The inhibitor's mechanism of action involves the selective suppression of

HDAC3 enzymatic activity, leading to the hyperacetylation of its substrates, most notably the

p65 subunit of NF-κB.[1][2][3] This targeted activity has been shown to induce growth inhibition

in cancer cell lines and activate gene expression in latent HIV-infected cells.[1][2][3]
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The following tables summarize the key quantitative data for HDAC3-IN-T247, including its

inhibitory activity against various HDAC isoforms and its anti-proliferative effects on cancer cell

lines.

Table 1: In Vitro HDAC Inhibitory Activity of HDAC3-IN-T247

Target Enzyme IC50 (µM) Selectivity vs. HDAC3

HDAC3 0.24 -

Total HDACs (HeLa nuclear

extract)
> 100 > 417-fold

HDAC1 > 100 > 417-fold

HDAC4 > 100 > 417-fold

HDAC6 > 100 > 417-fold

HDAC8 > 100 > 417-fold

Data sourced from Suzuki et al., PLoS One, 2013.[1][2]

Table 2: In Vitro Anti-proliferative Activity of HDAC3-IN-T247

Cell Line Cancer Type GI50 (µM)

HCT116 Colon Carcinoma 1.8

PC-3 Prostate Carcinoma 4.3

Data sourced from Suzuki et al., PLoS One, 2013.[2]

Discovery and Synthesis
The discovery of HDAC3-IN-T247 was a result of a systematic screening of a 504-member

triazole library synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or

"click chemistry" approach.[1][2][3] This strategy involved the reaction of nine different alkynes,

featuring a zinc-binding group, with 56 unique azide building blocks.[1]
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The synthesis of HDAC3-IN-T247 involves the CuAAC reaction between the alkyne, N-(2-

aminophenyl)-4-ethynylbenzamide, and the azide, 3-(2-azidoethyl)thiophene.[2][4]

Synthesis Workflow
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Starting Materials Click Chemistry Reaction

N-(2-aminophenyl)-4-ethynylbenzamide

Click Reaction

3-(2-azidoethyl)thiophene CuSO4 Sodium Ascorbate EtOH/H2O

HDAC3-IN-T247

CuAAC
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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